molecular formula C26H18Cl2N2O3 B11112290 4,4'-oxybis[N-(2-chlorophenyl)benzamide]

4,4'-oxybis[N-(2-chlorophenyl)benzamide]

Cat. No.: B11112290
M. Wt: 477.3 g/mol
InChI Key: XBDYAJKCTRFPGU-UHFFFAOYSA-N
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Description

4-{4-[(2-Chloroanilino)carbonyl]phenoxy}-N-(2-chlorophenyl)benzamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises multiple aromatic rings and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Chloroanilino)carbonyl]phenoxy}-N-(2-chlorophenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloroaniline with a suitable carbonyl compound to form an intermediate, which is then reacted with 4-iodophenyl acetate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Chloroanilino)carbonyl]phenoxy}-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

4-{4-[(2-Chloroanilino)carbonyl]phenoxy}-N-(2-chlorophenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 4-{4-[(2-Chloroanilino)carbonyl]phenoxy}-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{4-[(2-Chloroanilino)carbonyl]phenoxy}-N-(2-chlorophenyl)benzamide include other aromatic amides and phenoxy derivatives, such as:

Uniqueness

The uniqueness of 4-{4-[(2-Chloroanilino)carbonyl]phenoxy}-N-(2-chlorophenyl)benzamide lies in its specific chemical structure, which imparts distinct reactivity and biological activity

Properties

Molecular Formula

C26H18Cl2N2O3

Molecular Weight

477.3 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-[4-[(2-chlorophenyl)carbamoyl]phenoxy]benzamide

InChI

InChI=1S/C26H18Cl2N2O3/c27-21-5-1-3-7-23(21)29-25(31)17-9-13-19(14-10-17)33-20-15-11-18(12-16-20)26(32)30-24-8-4-2-6-22(24)28/h1-16H,(H,29,31)(H,30,32)

InChI Key

XBDYAJKCTRFPGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl)Cl

Origin of Product

United States

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